m-Xylene: A Comprehensive Technical Review
m-Xylene: A Comprehensive Technical Review
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
m-Xylene (B151644), systematically named 1,3-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C8H10. It is one of three structural isomers of dimethylbenzene, the others being o-xylene (B151617) and p-xylene.[1][2] As a colorless, flammable liquid with a characteristic sweet, aromatic odor, m-xylene is a significant component of commercial xylene mixtures, which are of great industrial value.[1][3] This technical guide provides a comprehensive overview of m-xylene, focusing on its physicochemical properties, chemical behavior, industrial significance, and biological interactions, tailored for professionals in research, science, and drug development.
Physicochemical Properties
m-Xylene is a non-polar organic solvent with very low miscibility in water.[4][5] It is, however, miscible with many organic solvents, including alcohol and ether.[3][4] The physical and chemical characteristics of m-xylene are crucial for its various applications and are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H10 | [6] |
| Molecular Weight | 106.16 g/mol | [7] |
| Appearance | Colorless liquid | [4][7] |
| Odor | Aromatic, sweet | [8] |
| Density | 0.868 g/mL at 25 °C | [4] |
| Melting Point | -48 °C (-54 °F; 225 K) | [7] |
| Boiling Point | 139 °C (282 °F; 412 K) | [7] |
| Solubility in Water | 161 mg/L at 25 °C | [9][10] |
| Vapor Pressure | 8.29 mmHg at 25 °C | [9][11] |
| Flash Point | 27 °C (80.6 °F) - closed cup | [4] |
| Refractive Index | 1.497 at 20 °C | [7] |
| CAS Number | 108-38-3 | [6] |
Chemical Reactions and Industrial Production
m-Xylene's chemical reactivity is centered around its benzene (B151609) ring and the two methyl groups. These structural features allow it to participate in a variety of chemical transformations that are fundamental to its industrial utility.
Key Chemical Reactions
The primary industrial chemical reaction involving m-xylene is its catalytic oxidation to produce isophthalic acid.[4][7] This process is a cornerstone for the production of certain polymers. The methyl groups on the benzene ring provide reactive sites that are targeted in various organic synthesis pathways, enabling the construction of more complex molecules essential for pharmaceutical intermediates and other fine chemicals.[4]
Industrial Production and Applications
Xylenes (B1142099) are naturally present in petroleum, constituting about 1% by weight.[7] The industrial production of xylenes involves the methylation of toluene (B28343) and benzene.[1] Commercial xylene is typically a mixture of the three isomers (o-, m-, and p-xylene) and ethylbenzene, with m-xylene often being the predominant isomer.[1][3]
The separation of m-xylene from its isomers can be challenging due to their similar boiling points.[10] One method for isolating m-xylene involves partial sulfonation, as it is more reactive to sulfonation than its isomers. After sulfonation, the unsulfonated oils are removed, and the sulfonated product is steam distilled to yield m-xylene.[7]
The major application of m-xylene is in the production of isophthalic acid, which serves as a copolymerizing monomer to modify the properties of polyethylene (B3416737) terephthalate (B1205515) (PET).[7] It is also a raw material for the manufacturing of 2,4- and 2,6-xylidine and other smaller-volume chemicals.[7] Additionally, m-xylene is utilized as a solvent in the printing, rubber, and leather industries and is a common component of inks, rubbers, and adhesives.[1] In laboratory settings, it can be used as a cleaning agent for steel and silicon wafers.[1]
Experimental Protocols
Determination of m-Xylene Solubility in Water
A common method for determining the solubility of a sparingly soluble organic compound like m-xylene in water is the synthetic method.
Methodology:
-
Sample Preparation: A known volume of purified water (e.g., 50-100 mL) is placed in a sealed glass tube. The tube is then frozen.
-
Analyte Addition: A precise amount of m-xylene is added to the frozen water using a micropipette.
-
Equilibration: The sealed tube is subjected to a controlled temperature environment and allowed to equilibrate. This may involve an initial period at a higher temperature (e.g., 70°C for 6 hours) followed by a longer period at the target temperature (e.g., 20°C for 72 hours) to ensure saturation.
-
Visual Observation: The solubility is determined by visual observation of the disappearance of the separate organic phase as the mixture is incrementally heated or as small, known amounts of the solute are added until a saturated solution is formed. The mean value from multiple determinations is taken as the solubility.
This protocol is based on the description of the synthetic method of Fuhner as cited in the IUPAC-NIST Solubilities Database.[12]
Visualizations
References
- 1. Xylene - Wikipedia [en.wikipedia.org]
- 2. Xylene - Sciencemadness Wiki [sciencemadness.org]
- 3. m-Xylene | 108-38-3 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. scbt.com [scbt.com]
- 7. m-Xylene - Wikipedia [en.wikipedia.org]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. parchem.com [parchem.com]
- 10. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. IUPAC-NIST Solubilities Database [srdata.nist.gov]
